molecular formula C20H32O3 B163542 12(S)-HETE-d8 CAS No. 84807-90-9

12(S)-HETE-d8

Cat. No.: B163542
CAS No.: 84807-90-9
M. Wt: 328.5 g/mol
InChI Key: ZNHVWPKMFKADKW-OPXGWVKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12(S)-HETE-d8 is intended for use as an internal standard for the quantification of 12-HETE by GC- or LC-MS. (±)12-HETE is formed via non-enzymatic oxidation of arachidonic acid. 12(S)- and 12(R)-HETE are formed by 12(S)- and 12(R)-lipoxygenase-mediated oxidation of arachidonic acid, respectively. 12(R)-HETE can also be formed by oxidation of arachidonic acid mediated by cytochrome P450s (CYP450s).
This compound contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14 and 15 positions. It is intended for use as an internal standard for the quantification of 12(S)-HETE by GC- or LC-mass spectrometry (MS). 12(S)-HETE is the predominant lipoxygenase product of mammalian platelets. It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix at 0.1 µM.

Properties

IUPAC Name

(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-OPXGWVKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Unlabeled 15-HETE and (3H)-12-HETE are added to the citric acid quenched samples as internal standards. After chromatography of the extracted products on silica gel, (14C)-12-HETE is located by the UV absorbence of the added 15-HETE (with which it cochromatographs) and is quantitated by scintillation spectroscopy.
Quantity
0 (± 1) mol
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[Compound]
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(3H)-12-HETE
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reactant
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[Compound]
Name
(14C)-12-HETE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
12(S)-HETE-d8

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